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Compound of Interest

Compound Name: (E/Z)-GSK5182

Cat. No.: B15612324

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of (E/Z)-GSK5182 and
GSK4716, two prominent modulators of the Estrogen-Related Receptor Gamma (ERRY).
ERRYy, an orphan nuclear receptor, is a key regulator of cellular metabolism, making it an
attractive therapeutic target for a range of diseases, including metabolic disorders and cancer.
This document summarizes their performance based on experimental data, details the
methodologies of key experiments, and visualizes the signaling pathways involved.

At a Glance: (E/Z)-GSK5182 vs. GSK4716
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Feature

(EIZ)-GSK5182

GSK4716

Modulation of ERRy

Inverse Agonist

Agonist

Primary Effect

Inhibits ERRYy transcriptional

Activates ERRYy transcriptional

activity activity
Potency IC50: 79 nM for ERRy[1][2] EC50: 1.3 uM for ERRy
Highly selective for ERRYy; Selective for ERRB/y over
Selectivity does not interact with ERRa or  ERRa and classical estrogen

ERa[1][2]

receptors[3]

Mechanism of Action

Stabilizes an inactive
conformation of ERRYy,
promoting co-repressor binding
and inhibiting co-activator

recruitment[4][5]

Promotes an active
conformation of ERRYy,
facilitating co-activator

recruitment[6]

Effect on ERRYy Protein
Stability

Increases ERRYy protein levels
by inhibiting ubiquitination-
mediated degradation[4][7]

Can induce the degradation of
ERRYy in a dose-dependent

manner[8]

Key Downstream Effects

Suppresses hepatic

gluconeogenesis[1][9][10]

Induces expression of PGC-1a
and genes for fatty acid
oxidation and mitochondrial

biogenesis[6]

Quantitative Data Comparison

The following tables summarize the quantitative data regarding the potency and selectivity of

(EIZ)-GSK5182 and GSK4716.

Table 1: Potency of ERRy Modulators
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Compound Assay Type Parameter Value Target
(E/Z2)-GSK5182 Functional Assay  IC50 79 nM[1][2] ERRy
GSK4716 Functional Assay = EC50 1.3 uM ERRy
GSK4716 Functional Assay  IC50 2 uMJ[3] ERRp/y

Table 2: Selectivity Profile of ERRy Modulators

Compound Selectivity for ERRy Cross-reactivity
_ Does not interact with ERRa or
(E/Z)-GSK5182 High
ERa[1][2]
Agonist activity at ERR[3; over
50-fold selective for ERRB/y
GSK4716 Moderate

compared to estrogen

receptors[3]

Signaling Pathways and Mechanisms of Action

(E/Z)-GSK5182 and GSK4716 exert opposing effects on ERRYy activity through distinct
molecular mechanisms, leading to different downstream cellular responses.

(EIZ)-GSK5182: The Inverse Agonist Pathway

(E/Z)-GSK5182 functions as an inverse agonist, meaning it reduces the constitutive activity of
ERRYy. It binds to the ligand-binding pocket of ERRy and induces a conformational change that
promotes the recruitment of co-repressors, such as SMILE, while preventing the binding of co-
activators like PGC-1a[4][5]. This leads to the transcriptional repression of ERRYy target genes.
A unique characteristic of GSK5182 is its ability to stabilize the ERRYy protein by inhibiting its
ubiquitination and subsequent proteasomal degradation[4][7]. This results in an accumulation
of the inactive receptor in the cell. A key physiological outcome of GSK5182-mediated ERRYy
inhibition is the suppression of hepatic gluconeogenesis, highlighting its potential as a
therapeutic for type 2 diabetes[1][9][10].
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Caption: (E/Z)-GSK5182 signaling pathway. (Within 100 characters)
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GSK4716: The Agonist Pathway

In contrast, GSK4716 acts as an agonist, enhancing the transcriptional activity of ERRy. Upon
binding, it stabilizes an active conformation of the receptor, which facilitates the recruitment of
co-activators, most notably PGC-1a[6]. The ERRy/PGC-1a complex then binds to the promoter
regions of target genes, leading to their increased expression. These target genes are heavily
involved in cellular energy metabolism, including fatty acid oxidation and mitochondrial
biogenesis[6]. Unlike GSK5182, GSK4716 can lead to the dose-dependent degradation of the
ERRYy protein[8]. The activation of these metabolic pathways by GSK4716 suggests its
potential in conditions characterized by mitochondrial dysfunction.
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Caption: GSK4716 signaling pathway. (Within 100 characters)
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Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of
scientific findings. Below are representative protocols for assays commonly used to
characterize ERRy modulators.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity of a compound to ERRYy. It measures the
disruption of the interaction between a fluorescently labeled tracer ligand and the receptor by a
test compound.

Materials:

ERRYy Ligand Binding Domain (LBD), typically GST-tagged

Terbium (Tb)-labeled anti-GST antibody (Donor)

Fluorescently labeled tracer ligand for ERRy (Acceptor)

Test compounds (e.g., (E/Z)-GSK5182, GSK4716)

Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, pH 7.5)

384-well low-volume microplates

Plate reader capable of TR-FRET measurements
Procedure:
o Prepare serial dilutions of the test compounds in assay buffer.

e In a 384-well plate, add the test compound dilutions. Include controls for no inhibition (DMSO
vehicle) and maximum inhibition (a high concentration of a known binder).

o Prepare a master mix of the ERRy-LBD and the Tb-anti-GST antibody in assay buffer and
incubate for 30 minutes at room temperature.
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e Add the ERRy-LBD/antibody mix to each well of the assay plate.
o Add the fluorescently labeled tracer ligand to all wells.
 Incubate the plate for 1-2 hours at room temperature, protected from light.

o Measure the TR-FRET signal on a compatible plate reader. Excite the terbium donor at ~340
nm and measure emission at two wavelengths: ~490 nm (terbium emission) and ~520 nm
(FRET-sensitized acceptor emission).

o Calculate the ratio of the acceptor to donor emission signals.

o Plot the emission ratio against the logarithm of the test compound concentration and fit the
data to a sigmoidal dose-response curve to determine the IC50 value.

TR-FRET Binding Assay Workflow

Add ERRy Mix Add Fluorescent
to Plate Tracer

Prepare ERRy-LBD/
Th-Ab Mix
Prepare Compound Add Compounds
Dilutions to Plate

Incubate Read TR-FRET Data Analysis
Signal (IC50)

Click to download full resolution via product page

Caption: TR-FRET binding assay workflow. (Within 100 characters)

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to modulate the transcriptional
activity of ERRy.

Materials:

o HEK293 cells (or other suitable cell line)
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Expression plasmid for a GAL4-ERRYy-LBD fusion protein

Reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activating
sequence (UAS)

Transfection reagent

Cell culture medium and supplements

Test compounds (e.g., (E/Z)-GSK5182, GSK4716)

Luciferase assay reagent

96-well cell culture plates

Luminometer

Procedure:

Seed HEK293 cells in a 96-well plate and allow them to attach overnight.

Co-transfect the cells with the GAL4-ERRy-LBD expression plasmid and the UAS-luciferase
reporter plasmid using a suitable transfection reagent.

After 24 hours, replace the medium with fresh medium containing serial dilutions of the test
compounds. Include a vehicle control (DMSO).

Incubate the cells with the compounds for 18-24 hours.

Lyse the cells according to the luciferase assay kit manufacturer's instructions.
Add the luciferase substrate to the cell lysates.

Measure the luminescence using a luminometer.

For inverse agonist activity ((E/Z)-GSK5182), plot luminescence against the logarithm of the
compound concentration and fit to a dose-response inhibition curve to determine the IC50.
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o For agonist activity (GSK4716), normalize the luminescence of treated cells to that of

vehicle-treated cells and plot the fold-activation against the logarithm of the compound

concentration to determine the EC50.

Luciferase Reporter Assay Workflow
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Transfect with
Plasmids
Treat with
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Lyse Cells
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Caption: Luciferase reporter assay workflow. (Within 100 characters)

Conclusion

(EIZ)-GSK5182 and GSK4716 are powerful and distinct chemical tools for probing the function
of ERRYy. As a highly potent and selective inverse agonist, (E/Z)-GSK5182 is invaluable for
studies requiring the inhibition of ERRY's constitutive activity and for investigating its role in
processes such as hepatic gluconeogenesis. In contrast, GSK4716 serves as a selective
agonist for ERR[3 and ERRYy, making it a suitable tool for exploring the therapeutic potential of
activating ERRy-mediated metabolic pathways, including mitochondrial biogenesis and fatty
acid oxidation. The choice between these two compounds will ultimately depend on the specific
research question and the desired modulation of ERRYy activity. This guide provides the
foundational information necessary for researchers to make an informed decision and to design
and interpret experiments involving these important ERRy modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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